- Chemoenzymic dynamic kinetic resolution of amino acid thio estersAdvanced Synthesis & Catalysis, 2007, 349, 1345-1348,
Cas no 917027-02-2 ((2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid)

(2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
- N-BOC-2-(4''-CHLOROPHENYL)-L-GLYCINE
- N-BOC-2-(4'-CHLOROPHENYL)-L-GLYCINE
- MFCD07371721
- (2S)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- AKOS016843408
- A922830
- (2S)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid
- AS-76253
- DTXSID60426727
- (S)-TERT-BUTOXYCARBONYLAMINO-(4-CHLORO-PHENYL)-ACETIC ACID
- SCHEMBL4289099
- CS-0154539
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- EN300-736501
- 917027-02-2
- N-(tert-Butoxycarbonyl)-4-chloro-L-phenylglycine
- (αS)-4-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid (ACI)
- (2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid
- DB-336314
- (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-CHLOROPHENYL)ACETICACID
- (S)-[(TERT-BUTOXYCARBONYL)AMINO](4-CHLOROPHENYL)ACETIC ACID
-
- MDL: MFCD07371721
- Inchi: 1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
- InChI Key: ZZONJNNLTAGSHB-JTQLQIEISA-N
- SMILES: ClC1C=CC(=CC=1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 285.0767857g/mol
- Monoisotopic Mass: 285.0767857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 2.8
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 75.63000
- LogP: 3.38130
(2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
(2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225179-100mg |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid |
917027-02-2 | 98% | 100mg |
¥111.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225179-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid |
917027-02-2 | 98% | 250mg |
¥201.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225179-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid |
917027-02-2 | 98% | 1g |
¥935.00 | 2024-04-25 | |
AstaTech | 56699-5/G |
N-BOC-2-(4'-CHLOROPHENYL)-L-GLYCINE |
917027-02-2 | 97% | 5g |
$637 | 2023-09-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GM559-50mg |
(2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid |
917027-02-2 | 97% | 50mg |
208.0CNY | 2021-07-10 | |
Enamine | EN300-736501-0.1g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid |
917027-02-2 | 0.1g |
$2034.0 | 2023-05-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8309-1G |
(2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid |
917027-02-2 | 95% | 1g |
¥ 699.00 | 2023-04-13 | |
Chemenu | CM194746-5g |
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid |
917027-02-2 | 97% | 5g |
$632 | 2021-06-09 | |
Chemenu | CM194746-5g |
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid |
917027-02-2 | 97% | 5g |
$632 | 2022-09-28 | |
Alichem | A019113104-5g |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid |
917027-02-2 | 97% | 5g |
$704.88 | 2023-08-31 |
(2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid Production Method
Production Method 1
Production Method 2
1.2 Reagents: Potassium bisulfate ; pH 2 - 3, rt
- Copper-catalyzed enantioselective 1,4-hydroboration of α,β-unsaturated amidesTetrahedron Letters, 2023, 117,,
(2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid Raw materials
(2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid Preparation Products
(2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid Related Literature
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on (2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid
(2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic Acid: A Comprehensive Overview
(2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid, commonly referred to by its CAS number 917027-02-2, is a significant compound in the field of organic chemistry and pharmacology. This compound is a chiral alpha-amino acid derivative, characterized by its unique structure that combines a tert-butoxycarbonyl (Boc) protecting group, a chlorine-substituted phenyl ring, and an amino acid backbone. The compound's stereochemistry at the second carbon atom (S configuration) plays a crucial role in its biological activity and synthetic applications.
The synthesis of (2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid typically involves multi-step processes, including the formation of the Boc-protected amino acid intermediate and subsequent coupling with the 4-chlorophenyl group. The use of the Boc group is particularly advantageous due to its stability under basic conditions and ease of removal under acidic conditions, making it ideal for peptide synthesis and other applications requiring controlled deprotection.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure makes it a promising candidate for investigating enzyme inhibition, particularly in the context of protease inhibitors. For instance, researchers have explored its ability to inhibit specific serine proteases, which are implicated in various pathological conditions such as inflammation and cancer. The presence of the 4-chlorophenyl group introduces additional electronic effects and hydrophobic interactions, enhancing the compound's binding affinity to target enzymes.
In addition to its enzymatic applications, (2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid has been utilized as a building block in the construction of more complex molecules. Its chiral center provides an opportunity for stereochemical control in synthesis, which is critical for producing enantiomerically pure compounds. This feature has made it a valuable reagent in asymmetric synthesis and the preparation of biologically active compounds.
From a pharmacological perspective, this compound exhibits interesting bioavailability properties. Studies have shown that its Boc protection enhances stability during formulation and administration, while controlled deprotection can be achieved in vivo to release the active amino acid derivative. This dual functionality makes it a versatile tool for drug delivery systems and targeted therapies.
Moreover, advancements in computational chemistry have enabled researchers to predict the compound's behavior in various biological systems. Molecular docking studies have revealed potential binding modes with key proteins, providing insights into its mechanism of action. These computational approaches have significantly accelerated the drug discovery process by identifying promising leads for further optimization.
In conclusion, (2S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid (CAS No: 917027-02-2) stands out as a multifaceted compound with applications spanning organic synthesis, enzymology, and pharmacology. Its unique structure, combined with recent research advancements, positions it as a valuable asset in both academic and industrial settings. Continued exploration of its properties will undoubtedly yield further insights into its potential as a therapeutic agent and synthetic intermediate.
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